molecular formula C8H6N2O2 B8800569 5-Cyano-2-hydroxybenzamide CAS No. 97005-33-9

5-Cyano-2-hydroxybenzamide

Cat. No. B8800569
CAS RN: 97005-33-9
M. Wt: 162.15 g/mol
InChI Key: IRLLYCGYUULHAR-UHFFFAOYSA-N
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Patent
US05270308

Procedure details

Acetyl chloride (43.3 g) was added dropwise with ice-cooling to a solution of 5-cyano-salicylic acid (29.0 g) and triethylamine (54.0 g) in dichloromethane (300 ml). After the addition was complete, the reaction mixture was stirred for 2 hours at ice-cooling temperature to room temperature. The solvent was distilled off under reduced pressure and the residue was extracted by addition of ethyl acetate and an aqueous potassium bisulfate solution. The ethyl acetate layer was washed with saturated saline solution, dried over anhydrous magnesium sulfate. The solvent was distilled off to obtain oil. This oil was dissolved in 1,2-dichloroethane (100 ml), and thionyl chloride (42.4 g) and dimethylformamide (0.5 ml) were added to the mixture, and the resulting mixture was heated under reflux for 1 hour. After air cooling, the solvent was distilled off under reduced pressure, and the residue was dissolved in tetrahydrofuran (100 ml). This solution was added with ice cooling to a mixed solution of aqueous ammonia (100 ml) and tetrahydrofuran (100 ml), and the mixture was stirred for 1 hour. An aqueous potassium bisulfate solution was added to the mixture to adjust to pH 2 to 3, and the mixture was extracted with ethyl acetate-tetrahydrofuran three times. The organic layers were combined and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to obtain crude 5-cyano-salicylamide.
Quantity
43.3 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step Two
Quantity
54 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
42.4 g
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C.[C:5]([C:7]1[CH:15]=[C:11]([C:12](O)=[O:13])[C:10]([OH:16])=[CH:9][CH:8]=1)#[N:6].C([N:19](CC)CC)C.S(Cl)(Cl)=O>ClCCl.ClCCCl.CN(C)C=O>[C:5]([C:7]1[CH:15]=[C:11]([C:12]([NH2:19])=[O:13])[C:10]([OH:16])=[CH:9][CH:8]=1)#[N:6]

Inputs

Step One
Name
Quantity
43.3 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Two
Name
Quantity
29 g
Type
reactant
Smiles
C(#N)C1=CC=C(C(C(=O)O)=C1)O
Name
Quantity
54 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
42.4 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.5 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 2 hours at ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted by addition of ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
to obtain oil
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After air cooling
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in tetrahydrofuran (100 ml)
ADDITION
Type
ADDITION
Details
This solution was added with ice cooling to a mixed solution of aqueous ammonia (100 ml) and tetrahydrofuran (100 ml)
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
An aqueous potassium bisulfate solution was added to the mixture
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate-tetrahydrofuran three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)C1=CC=C(C(C(=O)N)=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.